![molecular formula C23H21Cl2N3O3S B2614213 3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338964-33-3](/img/structure/B2614213.png)

3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

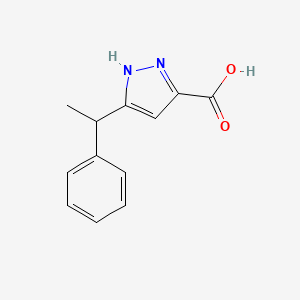

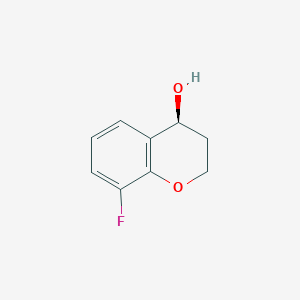

The compound “3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide” is a chemical with the molecular formula C23H21Cl2N3O3S . It has an average mass of 490.402 Da and a mono-isotopic mass of 489.068054 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with methoxybenzyl and dimethyl groups, and a benzenesulfonamide moiety substituted with two chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and structure . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Organic Synthesis and Oxidation Reactions

- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a widely used quinone with a high reduction potential. It typically mediates hydride transfer reactions and exhibits three accessible oxidation states: quinone (oxidized), semiquinone (single-electron reduction), and hydroquinone (double-electron reduction) .

- As a stoichiometric oxidant, DDQ finds extensive applications in functionalization of CH bonds and dehydrogenation of saturated CC, CO, and CN bonds. Its cost and toxicity have led to efforts in developing catalytic methods using substoichiometric amounts of DDQ or alternative oxidants .

Selective Oxidation of Electron-Rich Benzyl Methyl Ethers and Alcohols

- Researchers have established aerobic catalytic methods for selectively oxidizing non-sterically hindered electron-rich benzyl methyl ethers and alcohols, effectively extending to the oxidative deprotection of methoxybenzyl ethers to alcohols with high selectivity .

Aryl Donor Oxidation to Corresponding Radical Cations

- DDQ, in combination with a proton acid, can oxidize various aryl donors to their corresponding radical cations. Excited-state DDQ converts benzyl groups, heteroaromatics, fluorinated aromatics, benzene, and alkenes into their radical cation forms. It also transforms chloride ions and other anions into their respective radicals .

- These reactive intermediates have been employed in the synthesis of valuable natural products and organic compounds, facilitating the formation of CC and CX (N, O, or Cl) bonds .

Despite its versatility, there is a surprising lack of comprehensive review articles specifically describing DDQ’s applications in organic synthesis. Therefore, this analysis aims to shed light on its multifaceted roles in scientific research . If you need further details or have additional queries, feel free to ask! 😊

properties

IUPAC Name |

3,5-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3O3S/c1-14-7-21-23(26-13-28(21)12-16-5-4-6-19(8-16)31-3)22(15(14)2)27-32(29,30)20-10-17(24)9-18(25)11-20/h4-11,13,27H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNMOLMIIIGBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2614140.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2614145.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)